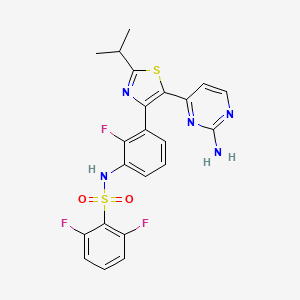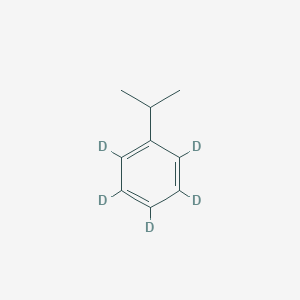
2-Phenyl-D5-propane
Übersicht
Beschreibung
2-Phenyl-D5-propane, also known as deuterated amphetamine or d-amphetamine-d5, is a synthetic compound that is chemically similar to naturally occurring amphetamines. It has a molecular formula of C9H7D5 .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-D5-propane consists of a phenyl group attached to a propane molecule . The compound has a molecular weight of 125.22 g/mol . The InChI representation of the molecule isInChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D . Chemical Reactions Analysis
The crossed molecular beams reactions of the phenyl and D5-phenyl radicals with propylene have been studied . The scattering dynamics were found to be indirect and were mainly dictated by an addition of the phenyl radical to the sterically accessible CH2 unit of the propylene reactant .Physical And Chemical Properties Analysis
2-Phenyl-D5-propane has a molecular weight of 125.22 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 125.125284113 g/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Antioxidant Activity :
- A study by Sheikh & Hadda (2013) focused on compounds related to 2-Phenyl-D5-propane. They found that these compounds exhibited significant antibacterial, antifungal, and antioxidant properties.
Applications in Polymer Science :
- Yang, Chen, & Chen (2005) explored the use of a compound similar to 2-Phenyl-D5-propane in creating fluorinated polyimides. These polymers demonstrated excellent solubility, mechanical strength, and thermal stability, as reported in their study (Yang, Chen, & Chen, 2005).
- Research by Bronstein & Luscombe (2009) demonstrated the controlled polymerization of regioregular poly(3-hexylthiophene) using a catalyst ligand related to 2-Phenyl-D5-propane, indicating its potential in advanced polymer synthesis.
Dental Composite Materials :
- Pereira, Nunes, & Kalachandra (2002) investigated the use of Bis-GMA, a compound similar to 2-Phenyl-D5-propane, in dental composites. Their findings suggested improvements in polymerization and material properties (Pereira, Nunes, & Kalachandra, 2002).
Molecular Structure and Docking Studies :
- A 2021 study by Sivakumar et al. conducted a comprehensive analysis of a molecule similar to 2-Phenyl-D5-propane, exploring its molecular structure, quantum chemical properties, and antimicrobial activity.
Novel Applications in Restorative Dentistry :
- In 2008, Pereira et al. developed new adhesive formulations based on CH3-BisGMA, related to 2-Phenyl-D5-propane, showing high double bond conversion and potential for restorative dentistry applications.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-D5-propane | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
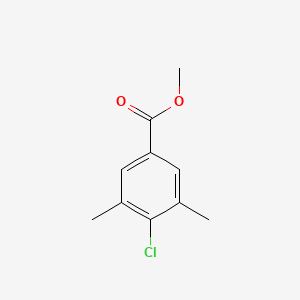
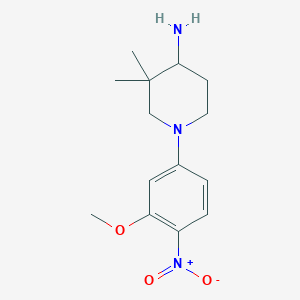
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
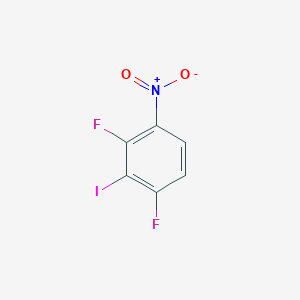


![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)
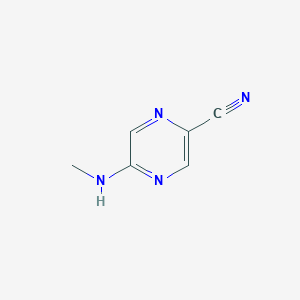
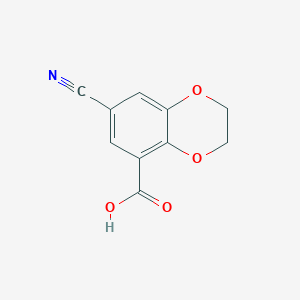
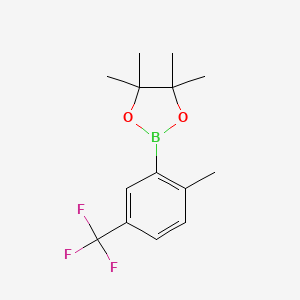
![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)
![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)
